METHYL 4-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]BENZOATE
Overview
Description
Methyl 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoate is a complex organic compound that features a pyrazole ring substituted with a nitro group, linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]BENZOATE typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring, followed by nitration to introduce the nitro group. The pyrazole derivative is then acylated with a propanoyl chloride derivative. Finally, the benzoate ester is formed through esterification reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Conversion to amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: A simpler pyrazole derivative with different substitution patterns.
4-Nitrobenzoic acid: Shares the nitrobenzoate structure but lacks the pyrazole ring.
Methyl 3-(1-methyl-1H-pyrazol-5-yl)benzoate: Similar ester structure but with different substitution on the pyrazole ring.
Uniqueness
Methyl 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro group and the pyrazole ring allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
methyl 4-[2-(4-nitropyrazol-1-yl)propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-9(17-8-12(7-15-17)18(21)22)13(19)16-11-5-3-10(4-6-11)14(20)23-2/h3-9H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHSJXVFTYEXCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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